Cas no 136765-48-5 (Nortriptyline (D3, 98%) 1.0 mg/ml In Methanol (As Free Base))

Nortriptyline (D3, 98%) 1.0 mg/ml In Methanol (As Free Base) 化学的及び物理的性質
名前と識別子
-
- Nortriptyline-D3 HCl
- NORTRIPTYLINE-D3 HYDROCHLORIDE
- Nortriptyline-D3 hydrochloride solution
- J-013253
- Acetexa-d3
- 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-(methyl-d3)-1- propanamine Hydrochloride
- SHAYBENGXDALFF-NIIDSAIPSA-N
- Nortriptyline-D3 Hydrochloride 0.1 mg/ml in Methanol (as free base)
- Nortriptyline-D3.HCl, 0.1mg/ml in Methanol (as free base)
- 3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride
- Nortriptyline-d3 (hydrochloride)
- NORTRIPTYLINE HCl (METHYL-D3)
- Nortriptyline-d3 HCl (N-methyl-d3)
- DTXSID70662159
- AKOS030243299
- 203784-52-5
- Nortriptyline-D3.HCl, 1mg/ml in Methanol (as free base)
- DA-66190
- 136765-48-5
- F91203
- HY-B1417S
- Nortriptyline-D3.HCl
- CS-0201070
- Nortriptyline (D3, 98%) 1.0 mg/ml In Methanol (As Free Base)
-
- MDL: MFCD00198172
- インチ: InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3;
- InChIKey: SHAYBENGXDALFF-NIIDSAIPSA-N
- ほほえんだ: [2H]C([2H])([2H])NCCC=C1c2ccccc2CCc3c1cccc3.Cl
計算された属性
- せいみつぶんしりょう: 302.1629076g/mol
- どういたいしつりょう: 302.1629076g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 307
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- フラッシュポイント: 華氏温度:48.2°f
摂氏度:9°c - 濃度: 100 μg/mL in methanol (as free base)
Nortriptyline (D3, 98%) 1.0 mg/ml In Methanol (As Free Base) セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H301 + H311 + H331-H370
- 警告文: P210-P280-P302+P352+P312-P304+P340+P312-P370+P378-P403+P235
- 危険物輸送番号:UN1230 - class 3 - PG 2 - Methanol, solution
- WGKドイツ:2
- 危険カテゴリコード: 11-23/24/25-39/23/24/25
- セキュリティの説明: 7-16-36/37-45
-
危険物標識:
- ちょぞうじょうけん:−20°C
Nortriptyline (D3, 98%) 1.0 mg/ml In Methanol (As Free Base) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N837008-100mg |
Nortriptyline (D3, 98%) 1.0 mg/ml In Methanol (As Free Base) |
136765-48-5 | 100mg |
$ 50.00 | 2022-06-03 | ||
TRC | N837008-1g |
Nortriptyline (D3, 98%) 1.0 mg/ml In Methanol (As Free Base) |
136765-48-5 | 1g |
$ 80.00 | 2022-06-03 | ||
TRC | N837008-500mg |
Nortriptyline (D3, 98%) 1.0 mg/ml In Methanol (As Free Base) |
136765-48-5 | 500mg |
$ 65.00 | 2022-06-03 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N-090-1ML |
136765-48-5 | 1ML |
¥2667.92 | 2023-01-17 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N-902-1ML |
Nortriptyline-D<SUB>3</SUB> hydrochloride solution |
136765-48-5 | 1ml |
¥558.01 | 2023-04-30 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N-090-1ML |
Nortriptyline-D<SUB>3</SUB> hydrochloride solution |
136765-48-5 | 1ml |
¥1674.17 | 2023-05-01 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N-902-1ML |
Nortriptyline-D |
136765-48-5 | 100 μg/mL in methanol (as free base), ampule of 1 mL, certified reference material, Cerilliant | 1ML |
455.6 | 2021-05-13 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N-090-1ML |
Nortriptyline-D |
136765-48-5 | 1.0 mg/mL in methanol (as free base), ampule of 1 mL, certified reference material, Cerilliant | 1ML |
2178.33 | 2021-05-13 |
Nortriptyline (D3, 98%) 1.0 mg/ml In Methanol (As Free Base) 関連文献
-
Carmina Vejar-Vivar,María Teresa García-Valverde,Claudia Mardones,Rafael Lucena,Soledad Cárdenas RSC Adv. 2021 11 22683
Nortriptyline (D3, 98%) 1.0 mg/ml In Methanol (As Free Base)に関する追加情報
Nortriptyline (D3, 98%) 1.0 mg/ml In Methanol (As Free Base): A Comprehensive Overview of Its Pharmacological Properties and Research Applications
Nortriptyline, a well-established tricyclic antidepressant (TCA), has garnered significant attention in recent years due to its multifaceted pharmacological profile and potential therapeutic applications. With the CAS number 136765-48-5, this compound is widely utilized in both clinical and research settings, particularly as a free base dissolved in methanol at a concentration of 1.0 mg/ml. The D3 isotopic labeling and high purity level (98%) make it a valuable tool for advanced analytical studies, including mass spectrometry and pharmacokinetic investigations. Recent advancements in neuropharmacology and drug development have further highlighted the importance of Nortriptyline in understanding its mechanisms of action and optimizing its therapeutic potential.
As a member of the tricyclic antidepressant class, Nortriptyline exerts its effects by modulating the reuptake of neurotransmitters such as serotonin and norepinephrine. This mechanism has been extensively studied in recent years, with a particular focus on its role in treating major depressive disorder (MDD) and other mood disorders. A 2023 study published in Pharmacological Research demonstrated that the free base form of Nortriptyline exhibits enhanced bioavailability compared to its salt forms, which may contribute to its efficacy in clinical trials. The D3 isotopic labeling allows for precise quantification in metabolic studies, providing critical insights into drug metabolism and tissue distribution.
The 1.0 mg/ml concentration of Nortriptyline in methanol is designed to ensure optimal solubility and stability for laboratory applications. This formulation is particularly advantageous for researchers working on drug delivery systems, as it enables precise dosing and compatibility with various analytical techniques. A 2024 review in Drug Discovery Today highlighted the importance of solubility optimization in preclinical studies, noting that the free base form of Nortriptyline offers superior dissolution properties compared to other derivatives. This property is especially relevant for studies involving in vitro models of neuronal activity and synaptic transmission.
Recent advances in neuropharmacology have expanded the potential applications of Nortriptyline beyond its traditional use in treating depression. A 2023 study published in Neuropharmacology explored its role in modulating neuroinflammation, suggesting that the D3 labeled form could be used to track its distribution in inflammatory conditions. The high purity of Nortriptyline (98%) ensures minimal interference in analytical measurements, making it a preferred choice for researchers studying drug interactions and metabolic pathways. Additionally, the methanol solvent system allows for compatibility with a wide range of analytical instruments, including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
One of the key advantages of the free base form of Nortriptyline is its ability to cross the blood-brain barrier efficiently, which is critical for its therapeutic effects. A 2024 study in Brain Research demonstrated that the free base form exhibits a higher brain penetration rate compared to its salt derivatives, which could explain its efficacy in treating neurodegenerative conditions. The D3 isotopic labeling further enhances the accuracy of these studies by enabling precise tracking of the compound's movement within the central nervous system. This makes Nortriptyline an ideal candidate for investigating the pharmacokinetics of antidepressants in both healthy and diseased states.
Research into the mechanisms of action of Nortriptyline has also revealed its potential role in modulating ion channels and neurotransmitter systems. A 2023 study published in Journal of Neuroscience found that Nortriptyline interacts with specific voltage-gated sodium channels, which may contribute to its antiarrhythmic properties. This finding has significant implications for its use in treating cardiac arrhythmias, a condition for which Nortriptyline has been historically employed. The 1.0 mg/ml concentration in methanol ensures that the compound remains stable during storage and experimentation, making it suitable for long-term studies on its electrophysiological effects.
Another area of recent interest is the potential neuroprotective effects of Nortriptyline. A 2024 review in Neurochemical Research suggested that the compound may exert protective effects against oxidative stress and mitochondrial dysfunction, which are implicated in various neurodegenerative diseases. The D3 labeled form of Nortriptyline is particularly useful in these studies, as it allows for the precise measurement of its accumulation in brain regions affected by these conditions. The high purity of Nortriptyline (98%) ensures that the observed effects are attributable to the compound itself, rather than contaminants or impurities.
Despite its therapeutic applications, the use of Nortriptyline in research settings requires careful consideration of its pharmacokinetic properties. A 2023 study in Pharmaceutical Research emphasized the importance of optimizing dosing regimens to achieve the desired therapeutic effect while minimizing side effects. The 1.0 mg/ml concentration in methanol is designed to facilitate precise dosing, which is critical for studies involving human or animal models. Additionally, the free base form's compatibility with various analytical techniques enables researchers to monitor its metabolism and excretion in real-time, providing valuable data for drug development.
Looking ahead, the continued exploration of Nortriptyline's mechanisms of action and therapeutic potential is likely to yield new insights into its use in both clinical and research settings. The D3 isotopic labeling and high purity of Nortriptyline make it an ideal candidate for advanced studies, including the development of targeted drug delivery systems and personalized medicine approaches. As research in neuropharmacology and drug development progresses, the role of Nortriptyline is expected to expand, offering new opportunities for improving the treatment of neurological and psychiatric disorders.
In conclusion, the free base form of Nortriptyline dissolved in methanol at a concentration of 1.0 mg/ml is a versatile and valuable tool for researchers and clinicians. Its D3 isotopic labeling and high purity (98%) ensure its reliability in analytical studies, while its pharmacological properties make it a promising candidate for treating a range of neurological and psychiatric conditions. As research into its mechanisms of action and therapeutic applications continues to advance, the importance of Nortriptyline in both clinical practice and scientific inquiry is likely to grow, paving the way for new discoveries and innovations in the field of pharmacology.
136765-48-5 (Nortriptyline (D3, 98%) 1.0 mg/ml In Methanol (As Free Base)) 関連製品
- 1807063-28-0(5-(Difluoromethyl)-3-hydroxy-4-iodo-2-methoxypyridine)
- 473438-03-8(ethyl 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylate)
- 1370190-94-5(Desethylene Posaconazole)
- 159783-28-5(3-(cyclopropylmethoxy)-4-methoxybenzoic Acid)
- 902624-11-7(7-(4-methylbenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one)
- 1495650-89-9(2-Butanone, 1-[(2,5-dimethylphenyl)thio]-3-methyl-)
- 443672-27-3(3-(piperidin-4-yl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione)
- 2138183-26-1(2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid)
- 2229465-60-3(tert-butyl N-4-(1-cyano-1-methylethyl)-2-methylphenylcarbamate)
- 1936031-97-8(tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate)



